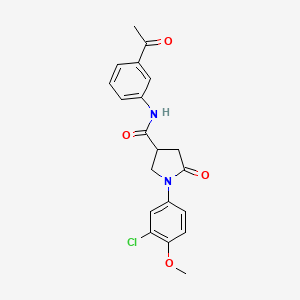![molecular formula C24H29N3O3 B10987415 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10987415.png)
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, an indole moiety, and a dimethoxybenzyl group, making it a subject of study for its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and protective groups, such as the 3,4-dimethoxybenzyl group, can be used to enhance the solubility and stability of intermediates during the synthesis .
化学反应分析
Types of Reactions
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation with DDQ can lead to the formation of radical cation intermediates, while reduction with sodium borohydride typically yields the corresponding reduced amine or alcohol derivatives.
科学研究应用
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .
相似化合物的比较
Similar Compounds
N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide: Shares a similar piperidine and dimethoxybenzyl structure but differs in its additional functional groups.
3-(3,4-dimethoxyphenyl)-1-propanol: Contains the dimethoxybenzyl group but lacks the indole and piperidine moieties.
Uniqueness
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE is unique due to its combination of an indole core, a piperidine ring, and a dimethoxybenzyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C24H29N3O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-26-16-20(19-6-4-5-7-21(19)26)24(28)25-18-10-12-27(13-11-18)15-17-8-9-22(29-2)23(14-17)30-3/h4-9,14,16,18H,10-13,15H2,1-3H3,(H,25,28) |
InChI 键 |
ZMTBSLUZXCNRRP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10987337.png)
![4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B10987341.png)

![N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10987343.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10987347.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10987365.png)
![2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10987374.png)
![N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987381.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10987385.png)
![ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10987392.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide](/img/structure/B10987395.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10987401.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10987407.png)
![4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10987413.png)
